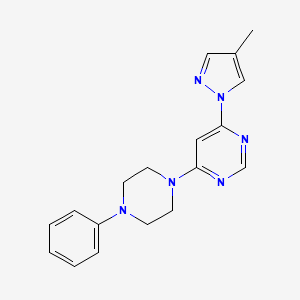![molecular formula C12H12F3N5O2 B6442884 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548996-02-5](/img/structure/B6442884.png)
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (TFMPD) is a novel compound with a unique structure and properties. It was first synthesized in 2018 and has been widely studied ever since. TFMPD is a heterocyclic compound containing both a pyrimidine and triazaspiro ring system. It is of particular interest due to its potential applications in medicinal chemistry and drug design.
Mécanisme D'action
The exact mechanism of action of 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not yet known. However, it is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as inhibiting the activity of cyclooxygenase-2 (COX-2). It is also thought to act as an antioxidant by scavenging reactive oxygen species, as well as inhibiting the production of nitric oxide.
Biochemical and Physiological Effects
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of cyclooxygenase-2 (COX-2). It has also been found to scavenge reactive oxygen species, as well as inhibit the production of nitric oxide. In addition, it has been found to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments has several advantages. It is a stable compound that can be easily synthesized and stored. It is also non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to using 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione in laboratory experiments. It is a relatively new compound, so there is still much to be learned about its properties and potential applications.
Orientations Futures
There are a number of potential future directions for research into 8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione. These include further investigation into its pharmacological activities, such as its potential to act as an anti-inflammatory agent and its potential to act as a modulator of the immune system. Further research into its mechanism of action is also needed, as well as its potential to act as a modulator of the central nervous system. In addition, further research into its biochemical and physiological effects is needed, as well as its potential applications in drug design. Finally, further research into its potential toxicity and safety is needed, as well as its potential for use in clinical trials.
Méthodes De Synthèse
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione was synthesized in 2018 using a three-step process starting with the reaction of 2-amino-5-chloropyrimidine with 2-chloro-3-fluoro-4-methylthiophene. The second step involved the reaction of the intermediate product with 2-chloro-3-fluoro-4-methylthiophene to form the desired product. The final step involved a cyclization reaction of the intermediate product with a Grignard reagent to produce the desired product.
Applications De Recherche Scientifique
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively for its potential applications in medicinal chemistry and drug design. It has been found to have a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to act as a modulator of the immune system, as well as its potential to act as a modulator of the central nervous system.
Propriétés
IUPAC Name |
8-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c13-12(14,15)7-5-8(17-6-16-7)20-3-1-11(2-4-20)9(21)18-10(22)19-11/h5-6H,1-4H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPADRVZLFJOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[6-(Trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-ethoxypyridin-3-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6442804.png)
![8-(2-cyclopropylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6442812.png)
![4-methyl-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442821.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442848.png)

![6-cyclopropyl-5-fluoro-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6442867.png)
![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6442874.png)
![4-ethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442880.png)
![4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6442889.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442895.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442903.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442914.png)
![4-methyl-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B6442920.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6442922.png)